molecular formula C10H15NO3 B1330802 2,3,4-Trimethoxybenzylamine CAS No. 41219-16-3

2,3,4-Trimethoxybenzylamine

Cat. No. B1330802
CAS RN: 41219-16-3
M. Wt: 197.23 g/mol
InChI Key: QWZMCOACPDTUIO-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybenzylamine is an important organic intermediate used in various fields such as agrochemical, pharmaceutical, and dyestuff . It is a white crystalline powder with a chemical formula of C10H15NO3 .


Synthesis Analysis

The synthesis of 2,3,4-Trimethoxybenzylamine involves taking pyrogallic acid as raw material, dimethyl sulfate as alkylating reagent, and under the existence of NaOH, methylation is done by O-alkylation reaction to obtain intermediate 1,2,3-trimethoxy-benzene .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trimethoxybenzylamine is represented by the formula (CH3O)3C6H2CH2NH2 . It has a molecular weight of 197.23 g/mol .

Scientific Research Applications

Synthesis of Benzyl Derivatives

2,3,4-Trimethoxybenzylamine is used in the synthesis of complex organic compounds. For instance, it reacts with benzyl 2,3-anhydro-β-L-ribopyranoside to produce benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. This compound's structure and conformation were meticulously analyzed using techniques like 1H-NMR and 13C-NMR, displaying its potential in advanced chemical synthesis (Lugemwa, 2013).

Structural Properties and Material Synthesis

The structural properties of methoxy derivatives of benzyl bromide, including 2,3,4-Trimethoxybenzylamine, are studied for their potential use as building blocks in the synthesis of dendritic materials. Notably, the presence or absence of a methoxy group significantly impacts the structural properties of these materials, indicating the compound's relevance in material science and engineering (Pan et al., 2005).

Catalytic Applications

2,3,4-Trimethoxybenzylamine is involved in catalytic processes as well. For instance, it's used in the aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes. This process, particularly when catalyzed by yttrium and gadolinium complexes, leads to the formation of aminomethylated products, showcasing its utility in complex chemical reactions (Nagae et al., 2015).

Synthesis of Pharmaceutical Compounds

The compound has been utilized in the synthesis of various pharmaceutical compounds. For example, it's used in the synthesis of Lomerizine Hydrochloride, indicating its role in drug development and pharmaceutical chemistry (Ai, 2003).

Safety and Hazards

2,3,4-Trimethoxybenzylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

2,3,4-Trimethoxybenzylamine is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that it possesses the characteristic amine functional group of aniline compounds and three methoxy functional groups . These functional groups may interact with its targets, leading to changes in the target’s function or structure.

Pharmacokinetics

It is known that the compound has a high solubility in polar solvents , which could potentially influence its bioavailability.

properties

IUPAC Name

(2,3,4-trimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZMCOACPDTUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194146
Record name 2,3,4-Trimethoxybenzylamine
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trimethoxybenzylamine

CAS RN

41219-16-3
Record name 2,3,4-Trimethoxybenzenemethanamine
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Record name 2,3,4-Trimethoxybenzylamine
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Record name 2,3,4-Trimethoxybenzylamine
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Record name 2,3,4-trimethoxybenzylamine
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Record name 2,3,4-TRIMETHOXYBENZYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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